molecular formula C28H24N+ B12978541 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium

1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium

Cat. No.: B12978541
M. Wt: 374.5 g/mol
InChI Key: JVKTYYLASQUIBY-UHFFFAOYSA-N
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Description

1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium typically involves multi-step organic reactions. One common method is the Krohnke-type one-pot three-component reaction. This involves the reaction of 2-[arylmethylidene]-3,4-dihydro-1(2H)-acridinones with (2-aryl-2-oxoethyl)pyridinium bromides in the presence of excess ammonium acetate . The reaction is carried out under solvent-free conditions, making it an environmentally friendly approach.

Chemical Reactions Analysis

1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H24N+

Molecular Weight

374.5 g/mol

IUPAC Name

2,4-diphenyl-1-prop-2-enyl-5,6-dihydrobenzo[h]quinolin-1-ium

InChI

InChI=1S/C28H24N/c1-2-19-29-27(23-14-7-4-8-15-23)20-26(21-11-5-3-6-12-21)25-18-17-22-13-9-10-16-24(22)28(25)29/h2-16,20H,1,17-19H2/q+1

InChI Key

JVKTYYLASQUIBY-UHFFFAOYSA-N

Canonical SMILES

C=CC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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